

Application Notes & Protocols for SAP6 Assays

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Compound of Interest		
Compound Name:	SAP6	
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Introduction

Secreted Aspartyl Protease 6 (**SAP6**) is a key virulence factor expressed by the fungal pathogen Candida albicans, particularly during tissue invasion.[1][2] It plays a significant role in the host-pathogen interaction by modulating host immune responses.[1][3] **SAP6** interacts with host cells through at least two distinct mechanisms: proteolytic activation of Protease-Activated Receptor 2 (PAR2) and binding to host cell integrins via its RGD (Arginine-Glycine-Aspartic acid) motif.[3][4] These interactions trigger downstream signaling cascades, leading to inflammatory cytokine production and disruption of epithelial barrier function.[3][4] Furthermore, **SAP6** can impair neutrophil function, a critical component of the innate immune response against fungal infections.[1]

These application notes provide a detailed overview and standard operating procedures (SOPs) for assays designed to investigate the biological functions of **SAP6** and to screen for potential therapeutic inhibitors. The protocols are based on established methodologies from peer-reviewed research.

Key Signaling Pathways Involving SAP6

SAP6 initiates intracellular signaling in host cells, primarily oral epithelial cells and neutrophils, through distinct pathways that can be targeted for therapeutic intervention.

SAP6 Signaling in Oral Epithelial Cells



SAP6 utilizes a dual-mechanism approach to activate oral epithelial cells (OECs).[3] Its protease activity cleaves and activates PAR2, leading to the phosphorylation of p38 MAPK and subsequent production of the pro-inflammatory cytokine IL-8.[3] Independently, the RGD motif within **SAP6** binds to host cell integrins, triggering MKP1 and c-Fos signaling, which results in the release of IL-1β.[3]

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SAP6 Interaction with Neutrophils

SAP6 can impair the fungicidal activity of neutrophils.[1] It has been shown to cause proteolytic degradation of NADPH oxidase, a key enzyme complex responsible for producing reactive oxygen species (ROS) necessary for killing pathogens.[1] This disruption of ROS production subsequently inhibits ROS-dependent neutrophil extracellular trap (NET) formation (NETosis), a crucial mechanism for trapping and neutralizing pathogens.[1]

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Experimental Protocols

The following protocols outline key assays to measure the activity and effects of **SAP6**. These are foundational procedures that can be adapted for high-throughput screening of potential inhibitors.

Protocol 1: Host Cell Invasion Assay

This assay assesses the ability of C. albicans to invade host epithelial cell monolayers, a process in which **SAP6** is implicated.

Objective: To quantify the invasion of host cells by different C. albicans strains (e.g., wild-type, Δ **sap6** mutant).

Materials:

- Human oral epithelial cells (OECs)
- C. albicans strains (wild-type, Δsap6 mutant, SAP6-overexpressing mutant)
- Cell culture medium (e.g., DMEM) with 10% FBS
- Phosphate-buffered saline (PBS)
- Gentamicin
- Triton X-100
- Sabouraud Dextrose Agar (SDA) plates
- 24-well tissue culture plates



Experimental Workflow:

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// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } .dot Caption: Workflow for the C. albicans host cell invasion assay.

Procedure:

- Cell Seeding: Seed OECs into 24-well plates at a density of 2 x 10⁵ cells/well and culture until a confluent monolayer is formed.
- Fungal Preparation: Grow C. albicans strains overnight in yeast extract-peptone-dextrose (YPD) medium. Wash the cells with PBS and resuspend in serum-free culture medium.
 Adjust the cell density.
- Infection: Infect the confluent OEC monolayers with C. albicans at a multiplicity of infection (MOI) of 1:1.
- Invasion Incubation: Incubate the infected monolayers for 2 hours at 37°C in 5% CO2 to allow for fungal invasion.
- Removal of Non-adherent Fungi: After incubation, gently wash the monolayers three times with PBS to remove non-adherent fungal cells.
- Killing Extracellular Fungi: Add fresh culture medium containing gentamicin (100 μg/mL) and incubate for 1 hour to kill any remaining extracellular fungi.



- Host Cell Lysis: Wash the monolayers again with PBS and then lyse the OECs by adding 0.1% Triton X-100 in sterile water and incubating for 20 minutes.
- Quantification: Serially dilute the lysates and plate them on SDA plates. Incubate the plates at 30°C for 24-48 hours and count the colony-forming units (CFUs) to determine the number of invaded fungi.

Data Presentation:

C. albicans Strain	Mean CFU/well (± SD)	% Invasion (relative to Wild-Type)
Wild-Type	1.5 x 10 ⁴ (± 0.2 x 10 ⁴)	100%
Δsap6 Mutant	0.6 x 10^4 (± 0.1 x 10^4)	40%
SAP6 Overexpression	2.5 x 10^4 (± 0.3 x 10^4)	167%

Protocol 2: Cytokine Release Assay

This protocol measures the release of pro-inflammatory cytokines from host cells in response to **SAP6**.

Objective: To quantify IL-1 β and IL-8 release from OECs treated with recombinant **SAP6** (r**SAP6**).

Materials:

- Human oral epithelial cells (OECs)
- Recombinant SAP6 (rSAP6) and variants (e.g., heat-inactivated rSAP6, rSAP6ΔRGD)
- · Cell culture medium
- ELISA kits for human IL-1β and IL-8
- 96-well tissue culture plates

Procedure:



- Cell Culture: Seed OECs in 96-well plates and grow to 80-90% confluency.
- Treatment: Replace the culture medium with fresh, serum-free medium containing the desired concentration of rSAP6 or its variants (e.g., 10 µg/mL). Include a negative control (medium only) and a positive control (e.g., LPS).
- Incubation: Incubate the cells for 24 hours at 37°C in 5% CO2.
- Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the culture supernatants.
- ELISA: Perform ELISA for IL-1β and IL-8 on the collected supernatants according to the manufacturer's instructions.
- Data Analysis: Calculate the concentration of each cytokine from the standard curve.

Data Presentation:

Treatment Group	IL-1β (pg/mL ± SD)	IL-8 (pg/mL ± SD)
Vehicle Control	50 (± 10)	150 (± 25)
rSAP6 (active)	450 (± 50)	800 (± 70)
rSAP6 (heat-inactivated)	420 (± 45)	175 (± 30)
rSAP6ΔRGD	100 (± 15)	750 (± 65)

Note: These data illustrate the distinct signaling roles. Heat-inactivated r**SAP6** can still induce IL-1 β but not IL-8, while the r**SAP6** Δ RGD mutant induces IL-8 but not IL-1 β , demonstrating the separation of the protease and integrin-binding functions.[3][4]

Protocol 3: Neutrophil Function Assay (ROS Production)

This assay measures the production of reactive oxygen species (ROS) by neutrophils, a key function that is inhibited by **SAP6**.

Objective: To assess the effect of **SAP6** on ROS production in primary human neutrophils.



Materials:

- Primary human neutrophils (isolated from fresh blood)
- Recombinant SAP6 (rSAP6)
- Phorbol 12-myristate 13-acetate (PMA) a potent ROS inducer
- 2',7'-dichlorofluorescin diacetate (DCFDA) or similar ROS-sensitive fluorescent probe
- Hank's Balanced Salt Solution (HBSS)
- · Fluorometric plate reader

Procedure:

- Neutrophil Isolation: Isolate primary neutrophils from healthy donor blood using a standard method such as density gradient centrifugation.
- Pre-incubation with **SAP6**: Resuspend neutrophils in HBSS and pre-incubate them with varying concentrations of r**SAP6** (e.g., 1-100 ng/mL) for 30 minutes at 37°C.
- Loading with ROS Probe: Add DCFDA to the neutrophil suspension to a final concentration of 10 μ M and incubate for 15 minutes in the dark.
- Stimulation: Transfer the cells to a 96-well plate. Add PMA (e.g., 100 nM) to stimulate ROS production.
- Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission ~485/535 nm) every 5 minutes for 1-2 hours using a plate reader.
- Data Analysis: Plot the fluorescence intensity over time. The rate of increase in fluorescence corresponds to the rate of ROS production.

Data Presentation:



rSAP6 Concentration	Peak ROS Production (RFU/min ± SD)	% Inhibition of PMA Response
0 ng/mL (PMA only)	500 (± 40)	0%
1 ng/mL	480 (± 35)	4%
10 ng/mL	350 (± 30)	30%
50 ng/mL	150 (± 20)	70%
100 ng/mL	80 (± 15)	84%

Note: At very low concentrations (1-10 ng/ml), **Sap6** may initially trigger a small amount of ROS production, but at higher, more pathologically relevant concentrations, it leads to significant inhibition by degrading NADPH oxidase.[1]

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